molecular formula C7H12F3NO B7807366 4-(2,2,2-Trifluoroethoxy)piperidine

4-(2,2,2-Trifluoroethoxy)piperidine

Cat. No.: B7807366
M. Wt: 183.17 g/mol
InChI Key: HOCPYEYZSBYINV-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoroethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 2,2,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)piperidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents like bromoethane, chloroform, etc.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)aniline
  • 4-(2,2,2-Trifluoroethoxy)benzylamine
  • 4-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

4-(2,2,2-Trifluoroethoxy)piperidine is unique due to its piperidine ring structure combined with the trifluoroethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCPYEYZSBYINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1.15 mL) was added dropwise to a solution of tert-butyl 4-(2,2,2-trifluoroethoxy)piperidine-1-carboxylate (prepared in an analogous manner to Intermediate 203, 1.14 g, 4.0 mmol) in DCM (10 mL) at room temperature. The reaction mixture was stirred at room temperature for 16 h. The mixture was then concentrated under vacuum, the crude residue was dissolved in water and product was extracted with diethylether (2 times). The aqueous phase was basicified to pH 10 using solid potassium carbonate and extracted with DCM (4 times). The organic extracts were combined, dried over sodium sulfate and concentrated under vacuum to afford the title compound (610 mg, 83%). 1H NMR (300 MHz, CDCl3) δ ppm 3.84 (2H, q), 3.53 (1H, m), 3.10 (2H, m), 2.61 (2H, m), 1.76 (2H, m) and 1.54 (2H, s).
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2,2,2-trifluoroethoxy)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

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